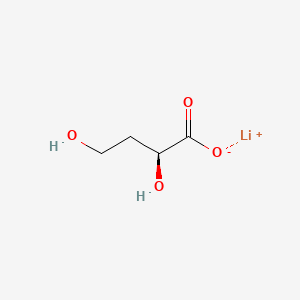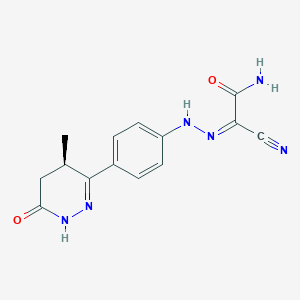
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is a complex carbohydrate derivative. It is widely used in the biomedical industry due to its potential therapeutic effects against various diseases, including cancer and inflammation. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.
Méthodes De Préparation
The synthesis of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves multiple steps. The general synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like acetone, dichloromethane, ethyl acetate, and methanol. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency.
Analyse Des Réactions Chimiques
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is extensively employed in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study carbohydrate metabolism and glycosylation pathways. Additionally, it serves as a vital compound for discerning carbohydrate modification and studying ailments hinged upon carbohydrate metabolism.
Mécanisme D'action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying carbohydrate metabolism and glycosylation pathways, which are crucial in various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is unique due to its specific structure and functional groups. Similar compounds include:
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside
These compounds share similar structural features but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C35H33NO6 |
|---|---|
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,6S)-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H33NO6/c37-33-29-18-10-11-19-30(29)34(38)36(33)32-31(40-22-26-14-6-2-7-15-26)20-28(24-39-21-25-12-4-1-5-13-25)42-35(32)41-23-27-16-8-3-9-17-27/h1-19,28,31-32,35H,20-24H2/t28-,31-,32+,35+/m0/s1 |
Clé InChI |
SRENHNTZHHIUHN-DMKWBFBASA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6 |
SMILES canonique |
C1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)

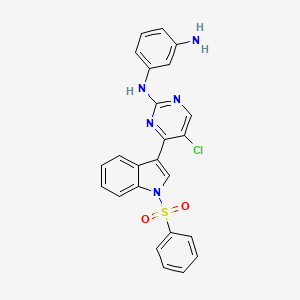

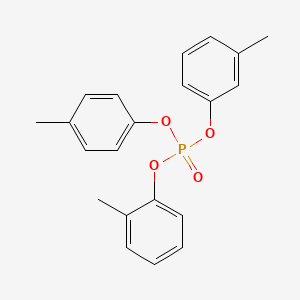

![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
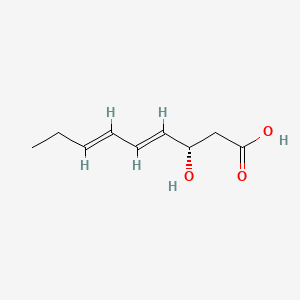
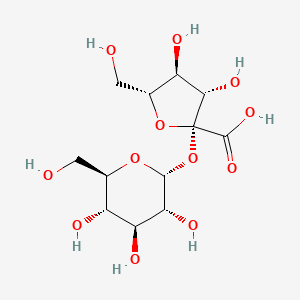

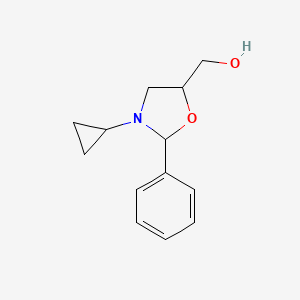
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
